molecular formula C7H10ClN B6190858 rac-(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2427583-96-6

rac-(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B6190858
CAS No.: 2427583-96-6
M. Wt: 143.6
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Description

rac-(1R,5S,6R)-6-ethynyl-3-azabicyclo[310]hexane hydrochloride is a bicyclic compound with a unique structure that includes an ethynyl group and a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

rac-(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The ethynyl group and the nitrogen atom within the bicyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • methyl rac-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
  • ethyl rac-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

Uniqueness

rac-(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

2427583-96-6

Molecular Formula

C7H10ClN

Molecular Weight

143.6

Purity

95

Origin of Product

United States

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